5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a quinolin-5-yl group attached to the pyridine-2-carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a fluorine atom onto a quinoline precursor, followed by cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoroquinoline
- 6-methylquinoline
- N-(quinolin-5-yl)pyridine-2-carboxamide
Uniqueness
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is unique due to the combination of its fluorine and methyl substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .
Properties
IUPAC Name |
5-fluoro-6-methyl-N-quinolin-5-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-12(17)7-8-15(19-10)16(21)20-14-6-2-5-13-11(14)4-3-9-18-13/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODAOXMLOHBFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CC=CC3=C2C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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